PF-4778574

Description

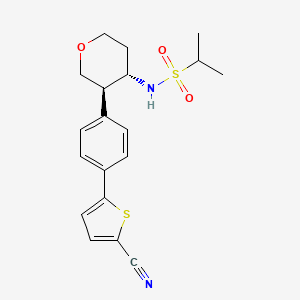

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R,4S)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAGHPLLBXWCSF-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@H]1CCOC[C@@H]1C2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219633-99-4 | |

| Record name | PF-4778574 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219633994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-4778574 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI55D82Z4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-4778574

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-4778574 is a potent, brain-penetrant positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It does not act as a direct agonist but enhances the receptor's response to the endogenous ligand, glutamate (B1630785). This modulation leads to a range of downstream effects with potential therapeutic implications in neurological disorders such as multiple sclerosis and depression. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

The primary mechanism of action of this compound is its function as a positive allosteric modulator of AMPA receptors.[3][4][5] By binding to an allosteric site on the receptor, this compound enhances the glutamate-induced influx of sodium (Na+) ions, which leads to prolonged depolarization of the neuronal membrane.[3] This sustained depolarization increases the probability of activating voltage-gated calcium channels, subsequently triggering calcium (Ca2+) signaling and the activation of various secondary messenger pathways.[3]

This enhanced AMPA receptor activity has been shown to have neuroprotective and pro-remyelinating effects.[3][4][5] Studies have demonstrated its potential in mitigating clinical disability and demyelination in experimental models of multiple sclerosis.[3][4][5] Furthermore, this compound has exhibited rapid antidepressant-like effects in preclinical models, suggesting its potential as a novel therapeutic for major depressive disorder.[6]

Quantitative Data

The following table summarizes the key quantitative parameters defining the activity of this compound.

| Parameter | Value | Cell/System | Reference |

| EC50 | 45 to 919 nM | Various cell lines | [1] |

| Ki | 85 nM | AMPA receptors | [2] |

Signaling Pathways

The signaling cascade initiated by this compound-mediated AMPA receptor modulation is multifaceted. Two key pathways are highlighted below.

Proposed Pro-Remyelinating Signaling Pathway

Caption: Proposed mechanism for this compound-induced remyelination.

Antidepressant-Related Signaling Pathway

Caption: Signaling cascade linked to the antidepressant effects of this compound.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

In Vitro Electrophysiology (Patch-Clamp)

-

Objective: To measure the potentiation of glutamate-evoked currents by this compound.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing specific human AMPA receptor subunits (e.g., GluA2 flip or flop homotetramers).[7]

-

Methodology:

-

Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition software.

-

The external solution contains standard physiological saline. The internal pipette solution contains a physiological concentration of ions and a GTP/ATP regeneration system.

-

A baseline of glutamate-evoked currents is established by applying a sub-maximal concentration of glutamate.

-

This compound is then co-applied with glutamate at various concentrations to determine the dose-dependent potentiation of the current amplitude.

-

Data are analyzed to calculate the EC50 of this compound's potentiating effect.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Objective: To assess the in vivo efficacy of this compound in a model of multiple sclerosis.[3][5]

-

Animal Model: C57BL/6J mice.[5]

-

Methodology:

-

EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant, followed by injections of pertussis toxin.

-

This compound is administered prophylactically (before disease onset) or therapeutically (after disease onset) via an appropriate route (e.g., oral gavage, subcutaneous injection).

-

Clinical scores are recorded daily to assess disease severity based on a standardized scale (e.g., 0 = no signs, 5 = moribund).

-

At the end of the study, spinal cords and brains are collected for histological analysis to quantify demyelination (e.g., using Luxol Fast Blue staining) and immune cell infiltration (e.g., using immunohistochemistry for markers like Iba1).[3]

-

Chronic Unpredictable Stress (CUS) Model

-

Objective: To evaluate the antidepressant-like effects of this compound.[6]

-

Animal Model: Male ICR mice.[6]

-

Methodology:

-

Mice are subjected to a series of unpredictable mild stressors daily for several weeks (e.g., cage tilt, wet bedding, light/dark cycle reversal).

-

This compound is administered at various doses.

-

Behavioral tests are conducted to assess depression-like behaviors, such as the forced swim test (measuring immobility time) and the sucrose (B13894) preference test (measuring anhedonia).

-

Following behavioral testing, brain tissue (e.g., prefrontal cortex) is collected for molecular analysis, such as Western blotting, to measure the expression and phosphorylation levels of proteins in the VGF/BDNF/TrkB/AKT signaling pathway.[6]

-

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating a compound like this compound.

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a positive allosteric modulator of AMPA receptors that enhances glutamatergic neurotransmission. Its mechanism of action involves the potentiation of glutamate-induced ion influx, leading to the activation of downstream signaling pathways that promote neuroprotection, remyelination, and exert antidepressant effects. The preclinical data strongly support its further investigation as a potential therapeutic agent for neurological and psychiatric disorders.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. PF 4778574 | CAS 1219633-99-4 | PF4778574 | Tocris Bioscience [tocris.com]

- 3. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]

- 5. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the AMPA Receptor Subtype Selectivity of PF-4778574

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4778574 is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a high-impact PAM, this compound enhances AMPA receptor function by decreasing both deactivation and desensitization, leading to a prolonged and amplified response to glutamate (B1630785). This modulation is achieved through binding to the cyclothiazide (B1669527) site on the AMPA receptor complex.[1] Preclinical studies have demonstrated its potential therapeutic utility in neurological disorders, including multiple sclerosis and depression, primarily through its neuroprotective and pro-remyelinating effects.[1] This technical guide provides a comprehensive overview of the available data on the AMPA receptor subtype selectivity of this compound, details of experimental protocols for its characterization, and insights into its mechanism of action and associated signaling pathways.

Introduction to this compound and AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. They are tetrameric complexes assembled from four subunits (GluA1-4), and the specific subunit composition dictates the receptor's biophysical and pharmacological properties. Positive allosteric modulators like this compound do not activate AMPA receptors directly but enhance the response to the endogenous ligand, glutamate.[1] This mechanism offers a more nuanced approach to modulating glutamatergic transmission compared to direct agonists, with the potential for a better therapeutic window. This compound has been identified as a high-impact PAM, a class of modulators that significantly alters the excitatory postsynaptic potential and can induce the expression of brain-derived neurotrophic factor (BDNF).[1]

Quantitative Data on AMPA Receptor Subtype Selectivity

A critical aspect of understanding the therapeutic potential and off-target effects of an AMPA receptor modulator is its selectivity profile across the different receptor subtypes. While research has confirmed the functional activity of this compound on recombinant cell lines stably expressing human GluA2 flip and flop homotetramers, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) for each of the major AMPA receptor subtypes (GluA1, GluA2, GluA3, and GluA4) is not extensively available in the public domain. One study determined the binding affinity and functional potency in rodent tissues with a native mixture of AMPA receptor subunits to derive composite pharmacological values.[2]

Table 1: Summary of Available Quantitative Data for this compound

| Parameter | Receptor/Tissue | Value | Reference |

| Binding Affinity (Composite) | Rodent Brain Tissue | Not Specified | [2] |

| Functional Potency (Composite) | Rodent Brain Tissue | Not Specified | [2] |

| Functional Activity | Human GluA2 (flip/flop) | Quantified | [2] |

Note: Specific Ki and EC50 values for individual subtypes are not currently available in the reviewed literature.

Experimental Protocols

The characterization of AMPA receptor PAMs like this compound involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments typically employed in such studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound for AMPA receptors.

-

Materials:

-

Cell membranes prepared from tissue or cell lines expressing the target AMPA receptor subtype (e.g., HEK293 cells transfected with GluA1, GluA2, GluA3, or GluA4).

-

A suitable radioligand that binds to the allosteric site of interest (e.g., [3H]-cyclothiazide).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Electrophysiology (Whole-Cell Patch-Clamp)

This technique measures the potentiation of glutamate-evoked currents by this compound in cells expressing specific AMPA receptor subtypes.

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the potentiation of AMPA receptor currents.

-

Materials:

-

Cell line (e.g., HEK293) expressing a specific AMPA receptor subtype.

-

Whole-cell patch-clamp setup.

-

Extracellular solution containing a defined concentration of glutamate.

-

Intracellular solution for the patch pipette.

-

This compound at various concentrations.

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a single cell expressing the target AMPA receptor subtype.

-

Apply a brief pulse of glutamate to elicit a baseline AMPA receptor-mediated current.

-

Perfuse the cell with various concentrations of this compound.

-

Co-apply glutamate and this compound and record the potentiated current.

-

Measure the peak amplitude of the current at each concentration of this compound.

-

Plot the percentage of potentiation against the concentration of this compound to determine the EC50.

-

Calcium Imaging Assay

This assay measures changes in intracellular calcium levels in response to AMPA receptor activation and modulation by this compound.

-

Objective: To assess the functional consequence of AMPA receptor potentiation by this compound.

-

Materials:

-

Cells expressing calcium-permeable AMPA receptors or co-expressing voltage-gated calcium channels.

-

A fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Fluorescence microscope or plate reader.

-

Glutamate.

-

This compound at various concentrations.

-

-

Procedure:

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Establish a baseline fluorescence reading.

-

Apply glutamate to stimulate calcium influx through AMPA receptors or subsequent activation of voltage-gated calcium channels.

-

Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Pre-incubate the cells with various concentrations of this compound before glutamate application.

-

Measure the potentiation of the calcium response by this compound.

-

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, thereby enhancing the influx of sodium ions (Na+) in response to glutamate binding. This leads to prolonged depolarization of the neuronal membrane.

Proposed Mechanism of Action

The sustained depolarization increases the probability of activating voltage-gated calcium channels (VGCCs), leading to an influx of calcium ions (Ca2+).[1] This rise in intracellular calcium acts as a second messenger, triggering downstream signaling cascades.

Caption: Proposed mechanism of action for this compound at the cellular level.

Downstream Signaling Pathways

The increase in intracellular calcium can activate several downstream signaling pathways that are implicated in the therapeutic effects of this compound. One such pathway involves the activation of protein kinases and transcription factors that lead to the expression of neurotrophic factors like BDNF.

Caption: Key downstream signaling events following AMPA receptor modulation.

Experimental Workflow

The characterization of a novel AMPA receptor PAM like this compound follows a structured workflow from initial screening to in vivo efficacy studies.

Caption: A typical experimental workflow for the characterization of an AMPA PAM.

Conclusion

This compound is a promising high-impact AMPA receptor PAM with demonstrated preclinical efficacy. Its mechanism of action, involving the potentiation of glutamate-mediated currents and subsequent activation of calcium-dependent signaling pathways, underscores its potential for therapeutic intervention in neurological disorders characterized by synaptic dysfunction or demyelination. Further research is warranted to fully elucidate its AMPA receptor subtype selectivity profile, which will be crucial for understanding its precise therapeutic effects and potential side-effect liabilities. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other novel AMPA receptor modulators.

References

An In-depth Technical Guide to the Signaling Pathways of PF-4778574

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4778574 is a potent, brain-penetrant positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] As a high-impact AMPA-PAM, it enhances the receptor's function in the presence of the endogenous ligand glutamate, without directly activating the receptor itself. This modulation of fast excitatory synaptic transmission has positioned this compound as a significant research tool and a potential therapeutic agent in two primary areas of neuroscience: neurodegenerative/demyelinating disorders and mood disorders. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

The fundamental mechanism of this compound involves its allosteric binding to AMPA receptors. This binding potentiates the glutamate-induced influx of sodium (Na+) ions, leading to a prolonged depolarization of the neuronal membrane. This primary action initiates distinct downstream signaling cascades depending on the cellular context.[2]

Signaling Pathways and Therapeutic Implications

Neuroprotection and Remyelination in Demyelinating Diseases

In the context of demyelinating diseases like multiple sclerosis (MS), this compound has demonstrated significant potential for promoting neuroprotection and remyelination. The signaling pathway implicated in these effects is initiated by its primary action on AMPA receptors.

Signaling Cascade:

-

AMPA Receptor Potentiation: this compound binds to an allosteric site on the AMPA receptor.[2]

-

Enhanced Glutamate-Induced Depolarization: This binding increases the influx of Na+ ions in response to glutamate, causing sustained membrane depolarization.[2]

-

Activation of Voltage-Gated Calcium Channels (VGCCs): The prolonged depolarization leads to the opening of VGCCs.

-

Increased Intracellular Calcium (Ca2+): The opening of VGCCs results in an influx of Ca2+ into the cell.

-

Activation of Oligodendrocyte Precursor Cells (OPCs): The rise in intracellular Ca2+ acts as a secondary messenger, triggering signaling pathways that promote the activation, proliferation, and differentiation of OPCs into mature, myelin-forming oligodendrocytes.[2][3] This ultimately leads to the remyelination of demyelinated axons.

Rapid Antidepressant Effects

This compound has also been shown to produce rapid-onset antidepressant-like effects in preclinical models. This action is mediated through a distinct signaling cascade that enhances neurotrophic factor signaling.

Signaling Cascade:

-

Postsynaptic AMPA Receptor Activation: Similar to the remyelination pathway, this compound potentiates postsynaptic AMPA receptor activity.

-

Activation of L-type Voltage-Dependent Ca2+ Channels (L-VDCCs): The resulting depolarization activates L-VDCCs.

-

Activation of VGF/BDNF/TrkB/AKT Signaling: The influx of Ca2+ through L-VDCCs triggers a cascade involving the activation of VGF (non-acronymic), Brain-Derived Neurotrophic Factor (BDNF), its receptor Tropomyosin receptor kinase B (TrkB), and the downstream kinase AKT. This pathway is crucial for synaptic plasticity and neuronal survival, processes often impaired in depression.

Quantitative Data

The following tables summarize the key quantitative findings related to the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Receptor/System | Reference |

| Ki | 85 nM | AMPA Receptors | [1] |

Table 2: In Vivo Effects of this compound in the Cuprizone (B1210641) Model of Demyelination

| Marker | Effect of this compound | Fold Change vs. Vehicle (Approx.) | Significance | Reference |

| PDGFRα+ cells (OPCs) | Increased | ~1.5 - 2.0 | p<0.01 | [2] |

| BCAS1+ cells (late-stage OPCs) | Increased | ~1.5 | p<0.05 | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the signaling pathways of this compound.

Cuprizone-Induced Demyelination Model

This model is used to study the effects of this compound on demyelination and remyelination.

Methodology:

-

Animal Model: C57BL/6 mice are typically used.

-

Demyelination Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[2]

-

Treatment: During the demyelination or remyelination phase, mice are treated with this compound (e.g., daily intraperitoneal injections) or vehicle control.

-

Tissue Processing: At the end of the treatment period, mice are euthanized, and brains are collected for histological analysis.

-

Immunohistochemistry: Brain sections are stained with antibodies against myelin markers (e.g., Myelin Basic Protein, MBP) to assess the extent of demyelination and remyelination. Staining for OPC markers (e.g., PDGFRα) is used to quantify the effects on OPC populations.[2]

Western Blotting for Signaling Protein Activation

This technique is used to quantify the phosphorylation and thus activation of key proteins in the signaling cascades.

Methodology:

-

Cell Culture and Treatment: Neuronal or glial cell cultures are treated with this compound for various time points.

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-TrkB, TrkB, p-AKT, AKT).

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.

-

Quantification: The intensity of the bands is quantified using densitometry, and the ratio of phosphorylated to total protein is calculated to determine the level of protein activation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the effect of this compound on AMPA receptor-mediated currents in neurons.

Methodology:

-

Cell Preparation: Neurons are cultured or acute brain slices are prepared.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by stimulating presynaptic inputs or by applying glutamate. The currents are recorded in the presence and absence of this compound to measure its potentiating effect.

Conclusion

This compound is a valuable pharmacological tool for studying the intricacies of AMPA receptor signaling. Its distinct downstream effects on remyelination and neurotrophic pathways highlight the therapeutic potential of modulating this central component of excitatory neurotransmission. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the mechanisms of action of this compound and other AMPA receptor modulators in the context of neurological and psychiatric disorders.

References

- 1. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]

- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PF-4778574: A Positive Allosteric Modulator of AMPA Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4778574 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Contrary to some initial postulations, this compound is not a Checkpoint kinase 1 (Chk1) inhibitor. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. It details its mechanism of action, summarizes key quantitative data, and provides experimental protocols for its evaluation, positioning it as a significant tool for neuroscience research and a potential therapeutic agent for neurological and psychiatric disorders.

Introduction: Discovery and Therapeutic Potential

This compound, chemically known as N-{(3R,4S)-3-[4-(5-cyano-2-thienyl)phenyl]tetrahydro-2H-pyran-4-yl}propane-2-sulfonamide, was identified as a positive allosteric modulator of AMPA receptors.[1] These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound enhances the receptor's response to the endogenous ligand glutamate. This modulation has shown potential therapeutic benefits in preclinical models of cognitive impairment, multiple sclerosis, and depression.[2][3][4][5]

Initial confusion in some databases may have erroneously associated this compound with Chk1 inhibition. However, extensive research has solidified its role as an AMPA receptor PAM. It is important to distinguish this compound from compounds like PF-477736, which is a known Chk1 inhibitor.[6][7][8][9]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, a representative synthetic route can be postulated based on patents for structurally similar pyran and sulfonamide derivatives. The synthesis would likely involve a multi-step process culminating in the coupling of a substituted tetrahydropyran (B127337) amine intermediate with an appropriate sulfonyl chloride.

A plausible, though not definitively published, synthetic approach would involve:

-

Synthesis of the Substituted Tetrahydropyran Core: This could be achieved through various methods, including Prins cyclization or other ring-forming reactions to construct the tetrahydropyran ring with the desired stereochemistry.

-

Functional Group Interconversion: Introduction of an amine group at the C4 position of the tetrahydropyran ring.

-

Synthesis of the Aryl Thiophene (B33073) Moiety: Preparation of the 4-(5-cyano-2-thienyl)phenyl group, likely through a Suzuki or Stille coupling reaction between a boronic acid or stannane (B1208499) derivative of thiophene-2-carbonitrile and a substituted phenyl ring.

-

Coupling and Sulfonylation: The final key steps would involve the coupling of the tetrahydropyran amine with the aryl thiophene moiety, followed by sulfonylation with isopropylsulfonyl chloride to yield this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 85 nM | Displacement of [3H]PF-04725379 in rat cortical tissue | [10] |

| Functional Potency (EC50) | 45 to 919 nM | Varies depending on the specific cell line and assay conditions | [11] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) in mice | 0.1 mg/kg and 0.8 mg/kg | Reduced clinical severity and demyelination | [12] |

| Cuprizone-induced demyelination in mice | Not specified | Increased oligodendrocyte precursor and mature myelin-forming cells | [3] |

| Chronic unpredictable stress-induced depression in mice | Concentration-dependent | Rapidly alleviated depression-like behaviors | [5] |

| Ketamine-induced working memory impairment in nonhuman primates | 0.001, 0.01, and 0.1 mg/kg s.c. | Prevention of working memory deficits | [10] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol is designed to measure the potentiation of AMPA receptor-mediated currents by this compound in cultured neurons or brain slices.

Materials:

-

Cells: Cultured primary neurons (e.g., hippocampal or cortical) or acute brain slices.

-

External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution (Pipette Solution): Containing (in mM): 135 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314, pH adjusted to 7.2 with CsOH.

-

Pharmacological Agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABAA receptors, and D-AP5 to block NMDA receptors.

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO) and then diluted in aCSF to the final desired concentrations.

Procedure:

-

Prepare brain slices or cultured neurons for recording.

-

Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a visually identified neuron.

-

Clamp the neuron at a holding potential of -70 mV.

-

Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) evoked by electrical stimulation of afferent fibers or by local application of glutamate.

-

Bath-apply this compound at various concentrations to the perfusion solution.

-

Record EPSCs in the presence of this compound.

-

Wash out the compound and record the recovery of the EPSC amplitude.

-

Analyze the data by measuring the peak amplitude and decay kinetics of the EPSCs before, during, and after the application of this compound.

In Vivo Assessment of Cognitive Enhancement in Nonhuman Primates

This protocol outlines a method to assess the effects of this compound on cognitive performance in nonhuman primates using a delayed-match-to-sample (DMS) task.

Materials:

-

Trained nonhuman primates (e.g., rhesus macaques).

-

Computerized DMS task apparatus.

-

This compound formulated for subcutaneous administration.

-

Ketamine (for inducing cognitive impairment, optional).

Procedure:

-

Acclimatize the subjects to the testing environment and train them to perform the DMS task to a stable baseline level of performance.

-

On the test day, administer the vehicle control or this compound at the desired dose(s) subcutaneously at a predetermined time before the task.

-

To induce a cognitive deficit, a low dose of ketamine can be administered prior to the test compound.

-

Initiate the DMS task, where the subject is required to remember a sample image over a delay period and then select the matching image from a set of choices.

-

Record the accuracy (percentage of correct responses) and reaction times for each trial.

-

Analyze the data to compare performance under the influence of this compound with the vehicle control and/or the ketamine-impaired state.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway Modulation by this compound

Caption: Proposed mechanism of this compound action on the AMPA receptor signaling pathway.

Experimental Workflow for Whole-Cell Patch-Clamp Assay

Caption: A typical experimental workflow for evaluating this compound using whole-cell patch-clamp.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that acts as a positive allosteric modulator of AMPA receptors. This guide has provided a detailed overview of its discovery, a representative synthetic strategy, a summary of its biological activity, and key experimental protocols for its characterization. It is crucial for researchers to recognize its true mechanism of action to fully explore its potential in the field of neuroscience and drug development for CNS disorders. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. In vivo Electrophysiology Protocol [protocols.io]

- 2. A High-content Assay for Monitoring AMPA Receptor Trafficking [jove.com]

- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 5. Synaptic activity regulates AMPA receptor trafficking through different recycling pathways | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. axolbio.com [axolbio.com]

- 8. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. A High-content Assay for Monitoring AMPA Receptor Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of PF-4778574: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4778574 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated significant therapeutic potential in preclinical models of neurological disorders, including multiple sclerosis, depression, and cognitive impairment. By binding to an allosteric site on the AMPA receptor, this compound enhances the receptor's response to the endogenous ligand glutamate (B1630785), thereby modulating synaptic plasticity and neuronal function. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties, and detailed experimental methodologies. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are illustrated with diagrams to facilitate a deeper understanding of this compound's activities.

Mechanism of Action

This compound acts as a positive allosteric modulator of AMPA receptors. Unlike direct agonists, PAMs do not activate the receptor on their own but potentiate the effects of the natural neurotransmitter, glutamate. The proposed mechanism of action involves this compound binding to an allosteric site on the AMPA receptor complex, which stabilizes the glutamate-bound, open-channel conformation. This leads to an enhanced and prolonged glutamate-induced sodium (Na+) influx, resulting in sustained depolarization of the neuronal membrane. This prolonged depolarization increases the probability of activating voltage-gated calcium channels, leading to an influx of calcium (Ca2+) and the subsequent activation of various intracellular signaling cascades.

One of the key downstream pathways affected by this compound-mediated AMPA receptor potentiation is the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Enhanced synaptic activity and calcium influx are known to promote the synthesis and release of BDNF, which then binds to its receptor, Tropomyosin receptor kinase B (TrkB). This interaction triggers the activation of several downstream signaling cascades, including the PI3K/AKT pathway, which is crucial for promoting cell survival, growth, and synaptic plasticity.

Caption: Proposed mechanism of action of this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through a series of binding and functional assays to determine its affinity, potency, and selectivity for the AMPA receptor.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Value | Assay Description | Reference |

| Binding Affinity (Ki) | 85 nM | Radioligand binding assay against AMPA receptors. | |

| Functional Potency (EC50) | 45 - 919 nM | Positive allosteric modulation of AMPA receptors in various cell lines. | |

| Selectivity | IC50 > 10 µM | Assessed against a panel of other receptors and ion channels. | |

| IC50 = 910 nM | Dopamine Transporter (DAT) |

Note: More specific details on the cell lines and assay conditions for the EC50 range were not available in the reviewed literature.

In Vivo Pharmacology

This compound has demonstrated efficacy in several animal models of neurological disorders, highlighting its potential as a therapeutic agent.

Neuroprotection and Remyelination in a Multiple Sclerosis Model

In the MOG35-55 induced experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics many aspects of multiple sclerosis, this compound has shown significant neuroprotective effects. Prophylactic administration of the compound led to a notable improvement in clinical EAE scores and a reduction in neuronal loss. Furthermore, this compound reduced demyelinated areas in the optic nerves and corpus callosum. In the cuprizone (B1210641) model of demyelination, this compound increased the number of oligodendrocyte precursor cells and mature myelin-forming cells, suggesting a pro-remyelinating effect.

Antidepressant-like Effects

In a mouse model of depression using chronic unpredictable stress (CUS), this compound produced rapid-onset antidepressant-like effects. Treatment with this compound was sufficient to alleviate depression-like behaviors, and this effect was shown to be independent of presynaptic vesicular glutamate transporter 1 (VGLUT1).

Cognitive Enhancement

This compound has also been shown to have pro-cognitive effects. In a non-human primate model, it was effective in preventing ketamine-induced working memory impairments.

Table 2: In Vivo Pharmacological Data for this compound

| Model | Species | Dose/Concentration | Effect | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.1 mg/kg | Improved clinical scores and reduced demyelination. | |

| Cuprizone-induced Demyelination | Mouse | Not Specified | Increased oligodendrocyte precursors and mature myelin-forming cells. | |

| Chronic Unpredictable Stress (CUS) | Mouse | Not Specified | Rapidly alleviated depression-like behaviors. | |

| Ketamine-induced Working Memory Impairment | Non-human primate | 0.38 nM (unbound brain conc.) | Prevention of working memory deficits. |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is brain penetrant.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose & Route | Cmax | Tmax | t1/2 | Vd | CL | F% | Reference |

| Rat | 0.2 mg/kg, IV | - | - | 0.68 h (plasma) | 4.59 L/kg | 250 mL/min/kg | - | |

| Dog | 0.2 mg/kg, PO | - | - | - | - | - | - | |

| Non-human primate | 0.32 mg/kg, SC | - | - | - | - | - | - |

Note: A comprehensive set of pharmacokinetic parameters was not available in the reviewed literature. The table reflects the available data.

Safety and Tolerability

While showing promise in therapeutic models, the potentiation of AMPA receptors carries a risk of excitotoxicity at higher exposures. Acute safety studies with this compound have identified a therapeutic index of 8- to 16-fold for self-limiting tremors, which is a readily monitorable clinical adverse event. At higher doses, convulsions have been observed in mice, rats, and dogs.

Experimental Protocols

In Vitro Assays

6.1.1. AMPA Receptor Binding Assay (General Protocol)

This protocol is a general representation of a radioligand binding assay to determine the affinity of a compound for the AMPA receptor.

-

Membrane Preparation: Rat brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled AMPA receptor ligand (e.g., [3H]AMPA) and varying concentrations of the test compound (this compound) in a suitable assay buffer.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled AMPA receptor agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is determined by analyzing the competition binding data using appropriate software.

6.1.2. Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation (General Protocol)

This protocol describes a general method to assess the functional potentiation of AMPA receptors by a test compound in a cellular system (e.g., HEK293 cells expressing AMPA receptors or cultured neurons).

-

Cell Preparation: Cells are cultured on coverslips suitable for electrophysiological recording.

-

Recording Setup: The coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with an external recording solution.

-

Pipette Preparation: A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording: The cell is voltage-clamped at a holding potential (e.g., -70 mV). A fast-application system is used to apply a brief pulse of an AMPA receptor agonist (e.g., glutamate or quisqualate) to elicit an inward current.

-

Compound Application: The test compound (this compound) is pre-applied or co-applied with the agonist, and the potentiation of the agonist-evoked current (increase in amplitude and/or slowing of decay kinetics) is measured.

-

Data Analysis: The potentiation is quantified, and concentration-response curves are generated to determine the EC50 of the compound.

In Vivo Models

6.2.1. MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This model is widely used to study the pathophysiology of multiple sclerosis and to evaluate potential therapeutic interventions.

-

Animals: C57BL/6J mice are typically used.

-

Induction of EAE:

-

An emulsion is prepared containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

Mice are immunized with a subcutaneous injection of the MOG/CFA emulsion.

-

Pertussis toxin (PTX) is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.

-

-

Treatment: this compound or vehicle is administered to the mice according to the desired treatment regimen (prophylactic or therapeutic).

-

Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

Histological Analysis: At the end of the study, brain and spinal cord tissues are collected for histological analysis to assess inflammation, demyelination, and neuronal damage.

Caption: General experimental workflow for the EAE model.

6.2.2. Chronic Unpredictable Stress (CUS) Model in Mice

This model is used to induce depression-like behaviors in rodents.

-

Animals: Male mice are typically used.

-

Stress Regimen: For a period of several weeks, mice are subjected to a series of mild, unpredictable stressors on a daily basis. These stressors can include:

-

Cage tilt

-

Wet bedding

-

Reversed light-dark cycle

-

Forced swim in cold water

-

Restraint stress

-

-

Behavioral Testing: Following the stress period, mice are subjected to a battery of behavioral tests to assess depression-like phenotypes, such as:

-

Sucrose Preference Test: To measure anhedonia (reduced interest in pleasurable stimuli).

-

Forced Swim Test: To measure behavioral despair.

-

Tail Suspension Test: To measure behavioral despair.

-

-

Treatment: this compound or vehicle is administered during or after the stress period to evaluate its antidepressant-like effects.

6.2.3. Ketamine-Induced Working Memory Impairment in Non-Human Primates

This model is used to study cognitive deficits relevant to schizophrenia and to evaluate the pro-cognitive effects of novel compounds.

-

Animals: Rhesus monkeys are often used.

-

Behavioral Task: Animals are trained to perform a working memory task, such as a delayed response task, where they have to remember the location of a stimulus over a short delay period.

-

Drug Administration:

-

Ketamine, an NMDA receptor antagonist, is administered to induce a temporary impairment in working memory performance.

-

This compound or vehicle is administered prior to ketamine to assess its ability to prevent the ketamine-induced deficit.

-

-

Data Analysis: The accuracy of performance on the working memory task is measured and compared across different treatment conditions.

Conclusion

This compound is a promising positive allosteric modulator of AMPA receptors with a well-defined mechanism of action. Its ability to enhance glutamatergic neurotransmission and activate downstream neurotrophic signaling pathways has been demonstrated in various in vitro and in vivo models. The compound shows potential for the treatment of demyelinating diseases like multiple sclerosis, depression, and cognitive disorders. Further research is warranted to fully elucidate its pharmacokinetic profile and to establish a safe and effective dosing regimen for potential clinical applications. The detailed methodologies provided in this guide are intended to facilitate further investigation into the pharmacological properties of this compound and similar compounds.

An In-Depth Technical Guide on the Brain Penetrance and Distribution of PF-4778574

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4778574 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has been investigated for its potential to treat cognitive deficits.[1] As a centrally acting agent, its efficacy is critically dependent on its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations at its target site within the brain. This technical guide provides a comprehensive overview of the available data on the brain penetrance and distribution of this compound, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and development in this area.

Quantitative Data on Brain Penetrance

The brain penetrance of this compound has been characterized across multiple species, providing a translational understanding of its pharmacokinetic profile. The key parameters used to quantify brain penetrance are the brain-to-plasma concentration ratio (Cb/Cp) and the unbound brain-to-unbound plasma concentration ratio (Cb,u/Cp,u). The latter is considered a more accurate predictor of the pharmacologically active concentration in the brain, as it accounts for differential binding to plasma and brain tissue proteins.[2]

| Species | Route of Administration | Dose (mg/kg) | Cb/Cp | Cb,u/Cp,u | Reference |

| Mouse (CD-1) | Subcutaneous | 0.178 | - | - | [2] |

| Rat | - | - | - | 0.88 | [2] |

| Dog | Oral | 0.5 | 1.35 | 0.51 | [2] |

| Non-human Primate | Subcutaneous | 0.1 | 2.82 | 0.73 | [2] |

Note: Specific Cb/Cp values for mouse and rat were not explicitly provided in the primary reference. The unbound fraction in plasma (fu,p) and brain (fu,b) are crucial for calculating Cb,u/Cp,u.

Experimental Protocols

A detailed understanding of the methodologies used to generate the brain penetrance data is essential for the interpretation and replication of these findings. The following sections outline the key experimental protocols employed in the study of this compound.

Pharmacokinetic Studies

Animal Models: Pharmacokinetic studies were conducted in various preclinical species, including male CD-1 mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[1][2] The use of multiple species allows for an interspecies comparison of the drug's disposition and aids in the prediction of its human pharmacokinetics.

Dosing and Sample Collection: this compound was administered via different routes, including subcutaneous and oral administration, to assess its absorption and bioavailability.[2] Following administration, blood and brain samples were collected at various time points to determine the concentration-time profiles of the compound in both matrices. For brain tissue analysis, animals were euthanized, and brains were rapidly excised and homogenized.

Bioanalytical Method for Quantification: The concentrations of this compound in plasma and brain homogenate were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4][5] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the compound in complex biological matrices. While the specific parameters for the this compound assay are proprietary, a general workflow for such an analysis is as follows:

Plasma and Brain Tissue Binding

The extent of binding to plasma and brain tissue proteins was determined using equilibrium dialysis.[2][6][][8][9] This in vitro method is considered the gold standard for assessing the unbound fraction of a drug.

Equilibrium Dialysis Protocol: In this assay, a semipermeable membrane separates a compartment containing plasma or brain homogenate spiked with this compound from a compartment containing a buffer solution. The system is allowed to reach equilibrium, at which point the concentration of the unbound drug is equal on both sides of the membrane. The concentrations in both compartments are then measured by LC-MS/MS to calculate the unbound fraction (fu).

Brain Distribution

While quantitative data for the whole-brain-to-plasma ratio of this compound are available, specific information regarding its distribution to different brain regions is not extensively published. Techniques such as autoradiography or multi-region in vivo microdialysis would be required to elucidate the regional distribution pattern.[10][11][12] Studies with other AMPA receptor modulators have shown regional differences in their effects, which are likely related to the differential expression of AMPA receptor subunits across various brain areas.[10]

Signaling Pathway

This compound acts as a positive allosteric modulator of AMPA receptors. This means it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The proposed downstream signaling cascade initiated by the potentiation of AMPA receptors by this compound is depicted below.

The potentiation of AMPA receptor-mediated sodium influx by this compound leads to enhanced postsynaptic depolarization. This, in turn, can activate voltage-gated calcium channels, leading to an influx of calcium. Increased intracellular calcium can activate downstream signaling cascades, including calcium/calmodulin-dependent protein kinase II (CaMKII), which is known to play a crucial role in synaptic plasticity by promoting the trafficking of AMPA receptors to the synapse, thereby strengthening synaptic transmission.

Conclusion

This compound demonstrates the ability to penetrate the blood-brain barrier in multiple preclinical species, achieving unbound brain concentrations that are a significant fraction of unbound plasma concentrations. The quantitative data, derived from robust experimental protocols, provide a solid foundation for understanding its central nervous system disposition. The mechanism of action, involving the positive allosteric modulation of AMPA receptors, triggers downstream signaling events that are critical for synaptic plasticity. Further investigation into the regional brain distribution of this compound would provide a more nuanced understanding of its pharmacodynamic effects and could help in refining its therapeutic applications. This technical guide serves as a comprehensive resource for researchers and drug developers working on this compound and other centrally acting AMPA receptor modulators.

References

- 1. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 8. enamine.net [enamine.net]

- 9. Tissue Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 10. Regional preferences of AMPA receptor modulators determined through agonist binding autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMPA receptors modulate dopamine release in the striatum, as measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of PF-4778574: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4778574 is a novel small molecule that has been identified as a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a key mediator of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms and experimental workflows.

Core Efficacy and Potency

The in vitro efficacy of this compound has been primarily characterized by its ability to potentiate AMPA receptor function in the presence of the endogenous ligand, glutamate (B1630785). This potentiation is achieved through allosteric modulation, meaning this compound binds to a site on the receptor distinct from the glutamate binding site.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro profile of this compound.

| Parameter | Value | Cell/Tissue System | Reference |

| Binding Affinity (Ki) | 85 nM | Rodent tissues | [1] |

| Functional Potency (EC50) | 45 - 919 nM | Recombinant cell lines expressing human GluA2 flip or flop homotetramers | [2] |

Table 1: Binding Affinity and Functional Potency of this compound

| Target Panel | Number of Targets | Key Finding | IC50 | Reference |

| Broad Receptor/Enzyme Panel | 118 | Selective for AMPA receptors; only significant off-target activity at the dopamine (B1211576) transporter | 910 nM | Shaffer et al., 2013 (Implied) |

Table 2: Selectivity Profile of this compound

Mechanism of Action

This compound enhances the glutamate-induced activation of AMPA receptors. This positive allosteric modulation leads to a prolonged depolarization of the neuronal membrane. The sustained depolarization increases the probability of activating voltage-gated calcium channels, which in turn elevates intracellular calcium levels and triggers downstream signaling cascades. This mechanism is believed to underlie the observed pro-remyelinating and rapid antidepressant-like effects of the compound.[3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below. These protocols are based on standard industry practices for the characterization of AMPA receptor positive allosteric modulators.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of this compound for the allosteric binding site on the AMPA receptor.

-

Tissue Preparation: Crude membrane fractions are prepared from rodent brain tissue (e.g., cortex or hippocampus), which are rich in AMPA receptors.

-

Radioligand: A tritiated AMPA receptor PAM with known binding characteristics (e.g., [³H]CX-516) is used as the radioligand.

-

Assay Buffer: A typical buffer would consist of 50 mM Tris-HCl (pH 7.4) containing 100 mM KCl and 1.25 mM CaCl₂.

-

Incubation: Membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of this compound. The incubation is typically carried out at 4°C for 1-2 hours to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

References

The AMPA Receptor Modulator PF-4778574: A Technical Guide to its Impact on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PF-4778574, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It explores the compound's effects on synaptic plasticity, delving into the underlying molecular mechanisms and signaling pathways. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning, memory, and cognitive function. The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system (CNS), plays a pivotal role in many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for a range of neurological and psychiatric disorders by enhancing synaptic transmission and potentially promoting neuroprotection and repair.

This compound has been investigated in various preclinical models, demonstrating its potential to mitigate symptoms in conditions like multiple sclerosis and depression. Its mechanism of action involves binding to an allosteric site on the AMPA receptor, which enhances the receptor's response to glutamate (B1630785) without directly activating it. This modulation can lead to prolonged depolarization and subsequent activation of downstream signaling cascades crucial for synaptic plasticity and neuronal survival.

Mechanism of Action and Signaling Pathways

This compound functions as a positive allosteric modulator of AMPA receptors. Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the glutamate-induced sodium (Na+) influx, leading to a prolonged depolarization of the postsynaptic membrane. This sustained depolarization increases the probability of activating voltage-gated calcium channels, leading to an influx of calcium (Ca2+) which acts as a critical second messenger.

The rise in intracellular calcium triggers a cascade of downstream signaling events. One of the key pathways implicated in the effects of this compound is the VGF/BDNF/TrkB/AKT signaling pathway. Activation of this pathway is associated with neurotrophic effects, including enhanced neuronal survival, growth, and synaptic plasticity.

The Nexus of PF-4778574 and BDNF Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the relationship between PF-4778574, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and the expression of Brain-Derived Neurotrophic Factor (BDNF). Emerging research indicates that this compound holds promise in therapeutic areas such as neurodegenerative diseases and depression, with its mechanism of action intrinsically linked to the modulation of neurotrophic pathways.[1][2] This document summarizes the core scientific findings, presents the underlying signaling pathways, details relevant experimental methodologies, and organizes the available quantitative data to facilitate further research and development in this domain.

Introduction: this compound and the Significance of BDNF

This compound is a potent, brain-penetrant positive allosteric modulator of AMPA receptors.[3] As a PAM, it does not activate AMPA receptors directly but enhances their function in the presence of the endogenous ligand, glutamate.[4][5] This modulation of fast synaptic transmission has positioned this compound as a candidate for treating conditions associated with glutamatergic dysfunction, including cognitive and mood disorders.[4]

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, growth, differentiation, and synaptic plasticity.[6][7][8] Alterations in BDNF levels are implicated in the pathophysiology of numerous neurological and psychiatric disorders. Consequently, therapeutic strategies aimed at augmenting BDNF expression are of significant interest.

This guide focuses on the mechanistic link between the pharmacological action of this compound and the subsequent upregulation of BDNF expression, a key element of its potential therapeutic efficacy.

Core Mechanism: Signaling Pathways

This compound enhances glutamatergic neurotransmission, initiating a cascade of intracellular events that culminate in increased BDNF expression. The primary signaling pathway involves the activation of postsynaptic AMPA receptors, leading to the influx of calcium and subsequent activation of downstream signaling molecules.

A key study has elucidated a specific pathway where this compound-mediated AMPA receptor potentiation leads to the activation of L-type voltage-dependent Ca2+ channels (L-VDCC).[1] This influx of calcium is a critical step in activating signaling cascades that upregulate the expression of VGF (non-acronymic), which in turn promotes the BDNF/TrkB/AKT signaling pathway.[1]

Below is a diagram illustrating this proposed signaling cascade.

Quantitative Data Summary

While the qualitative relationship between this compound and BDNF signaling is established, specific quantitative data from dose-response studies are crucial for translational research. The following tables are structured to present such data, which would typically be obtained from Western Blot and qPCR analyses.

Table 1: Effect of this compound on BDNF Protein Expression in Mouse Prefrontal Cortex

| Treatment Group | This compound Concentration | Mean BDNF Protein Level (relative to control) | Standard Deviation | p-value |

| Control (Vehicle) | 0 µM | 1.00 | ||

| This compound | 0.1 µM | Data not available | Data not available | Data not available |

| This compound | 1.0 µM | Data not available | Data not available | Data not available |

| This compound | 10 µM | Data not available | Data not available | Data not available |

Table 2: Effect of this compound on BDNF mRNA Expression in Mouse Prefrontal Cortex

| Treatment Group | This compound Dose | Mean BDNF mRNA Fold Change (relative to control) | Standard Deviation | p-value |

| Control (Vehicle) | 0 mg/kg | 1.00 | ||

| This compound | 0.1 mg/kg | Data not available | Data not available | Data not available |

| This compound | 1.0 mg/kg | Data not available | Data not available | Data not available |

| This compound | 10 mg/kg | Data not available | Data not available | Data not available |

Note: The tables above are templates. Specific values would need to be extracted from the full-text of relevant publications.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. The following are generalized protocols for the key experiments used to determine the effect of this compound on BDNF expression.

Western Blot for BDNF Protein Quantification

This protocol outlines the steps for measuring mature BDNF (mBDNF) and proBDNF protein levels in brain tissue lysates.

Detailed Steps:

-

Tissue Lysis: Dissected brain tissue (e.g., prefrontal cortex) is homogenized in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

-

Protein Concentration Measurement: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (typically 20-30 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for BDNF overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) for BDNF mRNA Expression

This protocol describes the measurement of BDNF mRNA levels from brain tissue.

References

- 1. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Reduction in BDNF from Inefficient Precursor Conversion Influences Nest Building and Promotes Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

PF-4778574: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4778574 is a potent, brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a high-impact PAM, it enhances synaptic transmission by decreasing both the deactivation and desensitization of AMPA receptors, leading to prolonged synaptic currents.[2] This mechanism of action has positioned this compound as a compound of significant interest for cognitive enhancement and the treatment of various neurological and psychiatric disorders characterized by cognitive deficits. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key preclinical findings, and detailed experimental protocols to facilitate further research in the field.

Core Compound Properties and Pharmacokinetics

This compound demonstrates favorable physicochemical and pharmacokinetic properties that make it a suitable tool for in vivo research. It is a brain-penetrant molecule that positively modulates AMPA receptors with high affinity.[1]

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 85 nM | Not Specified | [1] |

| Functional Potency (EC50) | 45 - 919 nM | Varies by cell line | [3] |

Table 2: Preclinical Pharmacokinetics of this compound (Single Dose)

| Species | Dose | Route | Key Findings | Reference |

| Mouse | 0.1 mg/kg, 0.8 mg/kg | Subcutaneous | Reduced clinical severity in the MOG35-55 EAE model. | [4] |

| Rat | Not specified | Not specified | Evaluated in electrophysiological models of NMDA receptor hypofunction. | [2] |

| Dog | 0.2 mg/kg, 0.25 mg/kg | Oral | Induced self-limiting tremors. | [2] |

| Non-human Primate | 0.32 mg/kg | Subcutaneous | Induced self-limiting tremors; evaluated in behavioral models of NMDA receptor hypofunction. | [2] |

Therapeutic Index: A single-dose-based therapeutic index of 8- to 16-fold has been established for self-limiting tremor, which is considered a readily monitorable clinical adverse event.[2]

Mechanism of Action and Signaling Pathways

This compound allosterically binds to AMPA receptors, enhancing the influx of sodium ions in the presence of glutamate.[2] This prolonged depolarization is thought to underlie its therapeutic effects. One of the key signaling pathways implicated in the action of this compound, particularly in the context of its rapid antidepressant effects, is the VGF/BDNF/TrkB/AKT pathway.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vivo Formulation

For in vivo studies, this compound can be formulated as a solution for subcutaneous or oral administration. A common vehicle for such compounds is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The final concentration should be adjusted based on the desired dosage and administration volume for the specific animal model.

Cuprizone-Induced Demyelination Model

This model is used to assess the potential of this compound to promote remyelination.

Protocol:

-

Animal Model: 8-week-old C57BL/6J mice.

-

Diet: Mice are fed a diet containing 0.2% (w/w) cuprizone (B1210641) mixed into powdered chow for 5-6 weeks to induce demyelination.

-

Treatment:

-

Vehicle Group: Receives a daily administration of the vehicle solution.

-

This compound Group: Receives a daily administration of this compound (e.g., 0.1 mg/kg) starting from a predetermined time point (e.g., after 3 weeks of cuprizone diet).

-

-

Remyelination Phase: After the cuprizone treatment period, mice are returned to a normal diet for 1-2 weeks to allow for spontaneous remyelination.

-

Analysis: Brains are collected for histological analysis of myelination (e.g., Luxol Fast Blue staining) and immunohistochemical analysis of oligodendrocyte precursor cells and mature oligodendrocytes.

MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model

This model is used to investigate the neuroprotective effects of this compound in a model of multiple sclerosis.

Protocol:

-

Animal Model: C57BL/6J mice.

-

Immunization: